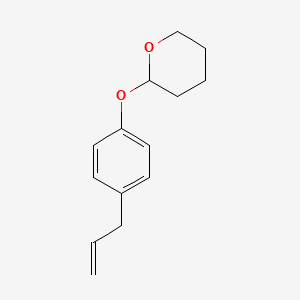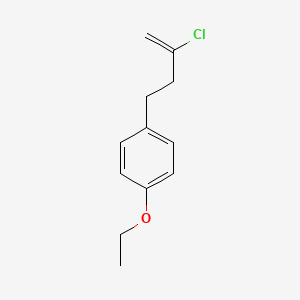
3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene
Overview
Description
3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is an organic compound that features a tetrahydropyran ring attached to a phenyl group, which is further connected to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene typically involves the formation of the tetrahydropyran ring followed by its attachment to the phenyl group and subsequent addition of the propene chain. One common method involves the use of platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another approach includes the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using efficient catalytic systems such as lanthanide triflates or cobalt (salen) complexes. These catalysts facilitate the intramolecular hydroalkoxylation and hydroacyloxylation of unactivated olefins, providing high yields of the desired product under mild conditions .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the propene chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted phenyl or propene derivatives.
Scientific Research Applications
3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene involves its interaction with specific molecular targets and pathways. The tetrahydropyran ring can act as a protecting group for alcohols, allowing for selective reactions in organic synthesis . Additionally, the phenyl group can participate in π-π interactions, influencing the compound’s binding affinity to various biological targets.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but without the phenyl and propene groups.
2H-Pyrans: Compounds with a similar oxygen-containing ring but different substitution patterns.
Uniqueness
3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is unique due to its combination of a tetrahydropyran ring, phenyl group, and propene chain, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler tetrahydropyran derivatives and other pyran compounds.
Properties
IUPAC Name |
2-(4-prop-2-enylphenoxy)oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-5-12-7-9-13(10-8-12)16-14-6-3-4-11-15-14/h2,7-10,14H,1,3-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYCTOCJUDWOJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)OC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301239566 | |
| Record name | Tetrahydro-2-[4-(2-propen-1-yl)phenoxy]-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-20-3 | |
| Record name | Tetrahydro-2-[4-(2-propen-1-yl)phenoxy]-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2-[4-(2-propen-1-yl)phenoxy]-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-3-[(3-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314844.png)
![3-[(3-N,N-Dimethylamino)phenyl]-2-methyl-1-propene](/img/structure/B3314854.png)
![2-Chloro-3-[(4-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314857.png)
![2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314862.png)










